molecular formula C25H20FNO3 B2874455 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866809-23-6

1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2874455
CAS No.: 866809-23-6
M. Wt: 401.437
InChI Key: JMFFYXPODBPAAM-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl group, and a methyl group attached to a dihydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions

    Preparation of Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and an aluminum chloride catalyst.

    Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction using 4-methoxybenzoyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl and methoxybenzoyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one: Lacks the dihydro component, which may affect its biological activity.

    1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-2-one: Differing position of the carbonyl group, which can influence its reactivity and interactions.

    1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-amine: Contains an amine group instead of a carbonyl group, altering its chemical properties.

Uniqueness

1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the dihydroquinolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-7-12-23-20(13-16)25(29)21(24(28)17-8-10-19(30-2)11-9-17)15-27(23)14-18-5-3-4-6-22(18)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFFYXPODBPAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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